Tert-butyl (3-formyl-5-iodophenyl)carbamate

Description

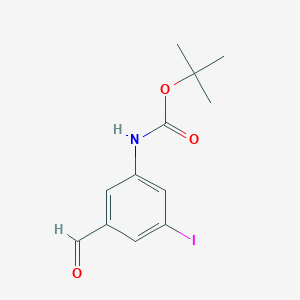

Tert-butyl (3-formyl-5-iodophenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with a formyl group at position 3 and an iodine atom at position 5, protected by a tert-butyl carbamate group. The formyl group enables participation in condensation or nucleophilic addition reactions, while the iodine substituent offers opportunities for further functionalization (e.g., cross-coupling reactions). The tert-butyl carbamate group enhances stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

Molecular Formula |

C12H14INO3 |

|---|---|

Molecular Weight |

347.15 g/mol |

IUPAC Name |

tert-butyl N-(3-formyl-5-iodophenyl)carbamate |

InChI |

InChI=1S/C12H14INO3/c1-12(2,3)17-11(16)14-10-5-8(7-15)4-9(13)6-10/h4-7H,1-3H3,(H,14,16) |

InChI Key |

BXUFNIXKVIPBNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C=O)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Introduction of the tert-butyl carbamate protecting group on the aromatic amine (aniline derivative).

- Selective iodination of the aromatic ring at the 5-position.

- Formylation at the 3-position of the phenyl ring.

This sequence ensures the formation of the target molecule with the correct substitution pattern.

Method B: Iodination of tert-butyl (3-formylphenyl)carbamate

- Starting from tert-butyl (3-formylphenyl)carbamate, iodination at the 5-position is achieved using electrophilic iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) .

- The reaction is typically performed in solvents like dichloromethane at low temperatures (e.g., -20 °C to 0 °C) to ensure regioselectivity and minimize over-iodination.

- This method benefits from the directing effect of the carbamate and formyl groups to achieve selective iodination.

Representative Experimental Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 1. Boc protection | 3-amino-5-iodobenzaldehyde, Boc2O, triethylamine, DCM, RT | tert-butyl (3-formyl-5-iodophenyl)carbamate intermediate, ~85% yield |

| 2. Formylation (if needed) | POCl3, DMF, 0 °C to RT | Introduction of formyl group, ~70-80% yield |

| 3. Iodination (alternative) | tert-butyl (3-formylphenyl)carbamate, ICl or NIS, DCM, -20 to 0 °C | Selective iodination at 5-position, ~80% yield |

| 4. Purification | Column chromatography or recrystallization | Pure product, >95% purity |

Research Findings and Optimization Notes

- The tert-butyl carbamate protecting group is stable under the electrophilic aromatic substitution conditions, allowing selective functionalization of the aromatic ring without deprotection.

- Use of mild iodinating agents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) provides high regioselectivity and yields for the 5-iodo substitution due to the directing effects of the carbamate and formyl groups.

- Formylation via Vilsmeier-Haack reaction is effective for introducing the aldehyde group at the 3-position, with minimal side reactions when controlled at low temperature.

- Purification by recrystallization from normal hexane or ethyl acetate provides high purity products with minimal degradation.

- Mild deprotection of the tert-butyl carbamate (if needed in downstream synthesis) can be achieved using oxalyl chloride in methanol, which is selective and preserves sensitive functional groups.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|

| Amino group Boc protection | Boc2O, triethylamine, DCM, RT | Protects amine for further steps | 85 |

| Formylation | POCl3, DMF, 0 °C to RT | Vilsmeier-Haack reaction | 70-80 |

| Iodination | ICl or NIS, DCM, -20 to 0 °C | Selective 5-position iodination | 80 |

| Purification | Recrystallization/Chromatography | High purity product | >95 purity |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-formyl-5-iodophenyl)carbamate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and bases like cesium carbonate are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl carbamates, while oxidation and reduction can produce carboxylic acids or alcohols, respectively.

Scientific Research Applications

Tert-butyl (3-formyl-5-iodophenyl)carbamate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-formyl-5-iodophenyl)carbamate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the iodine atom can undergo substitution reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The exact molecular pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Functional Group Analysis

- Formyl Group (C=O): Unique to the target compound, this group facilitates nucleophilic additions (e.g., formation of imines or hydrazones) and participation in cycloadditions. In contrast, amino groups (as in ) enhance nucleophilicity, enabling coupling reactions.

- Iodo Substituent (I) : The iodine atom provides a heavy halogen for Suzuki-Miyaura or Ullmann couplings, distinguishing it from fluoro- or bromo-substituted analogs (e.g., ). Iodo groups also increase molecular weight and polarizability compared to lighter halogens.

- Heterocyclic Moieties : Compounds with isoxazole () or oxadiazole () rings exhibit enhanced metabolic stability and binding affinity in drug design, unlike the phenyl core of the target compound.

Key Research Findings

- Electronic Effects : Fluorine substituents (e.g., ) reduce basicity and increase lipophilicity, enhancing blood-brain barrier penetration. The iodine in the target compound may improve halogen bonding in crystal engineering.

- Yield and Purity: The amino-methyl derivative () is synthesized with ≥95% purity, whereas fluorophenyl-isoxazole derivatives () are produced in unspecified yields. The target compound’s synthesis would require optimization to manage iodine’s steric and electronic demands.

Biological Activity

Tert-butyl (3-formyl-5-iodophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H14I2N2O3

- Molecular Weight : 398.03 g/mol

The presence of the iodo group and the carbamate functionality is significant for its biological activity, particularly in interactions with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of tert-butyl carbamates exhibit notable anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Compounds

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Tert-butyl (3-bromo-5-iodophenyl)carbamate | MCF7 (Breast Cancer) | 0.8 |

| This compound | HepG2 (Liver Cancer) | TBD |

| Tert-butyl (4-hydroxy-3-(2-methylpiperidin-yl)propyl)carbamate | K562 (Leukemia) | TBD |

These findings suggest that the structural modifications in the carbamate derivatives can enhance their potency against specific cancer types.

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that it can activate apoptotic pathways, leading to programmed cell death in malignant cells.

Further studies are required to elucidate the precise molecular pathways involved.

3. Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that compounds related to this compound possess neuroprotective effects. For example, studies have shown that certain derivatives can inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology.

Case Study: In vitro Neuroprotection

A study investigated the effects of a derivative on astrocyte cultures exposed to amyloid beta . The results indicated a reduction in oxidative stress markers and inflammatory cytokines such as TNF-α when treated with the compound, suggesting potential for neuroprotection in Alzheimer's models .

Research Findings

Research has focused on synthesizing various derivatives of tert-butyl carbamates to explore their biological activities further. A systematic evaluation of these compounds has revealed a range of effects:

- Antioxidant Activity : Some derivatives showed significant antioxidant properties, enhancing enzyme activities related to oxidative stress response.

- Anti-inflammatory Effects : The ability to modulate inflammatory markers indicates potential therapeutic applications in conditions characterized by inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.